3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-3-11-25-17-20-19-16(22(17)4-2)15-14(24)9-10-23(21-15)13-7-5-12(18)6-8-13/h3,5-10H,1,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPMZWOFIHNTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone typically involves multi-step reactions:
Formation of Triazole: : The reaction begins with the formation of the 1,2,4-triazole ring.
Substitution Reactions: : Substituting the triazole with ethyl and allylsulfanyl groups occurs next.
Formation of Pyridazinone: : The pyridazinone ring is then integrated with the already substituted triazole structure.
Final Substitution: : Finally, the pyridazinone is substituted with a 4-chlorophenyl group.
Industrial Production Methods: Industrial production may employ large-scale reactors with optimized conditions such as elevated temperatures, specific catalysts, and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under strong conditions, altering the sulfur-containing side chain.
Reduction: : Less common but possible, typically reduces the pyridazinone ring.
Substitution: : Various nucleophilic and electrophilic substitutions can alter its phenyl or triazole groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), acids, and bases.
Major Products
Oxidative products with modified side chains.
Reduced pyridazinone derivatives.
Substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules. Biology : Studied for its interactions with enzymes and receptors. Medicine : Potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties. Industry : Used in material science for developing new polymers and materials.
Mechanism of Action
The compound interacts with biological targets, typically enzymes or receptors, by binding to active sites. This binding affects molecular pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Linked Heterocyclic Derivatives
Key Observations :
Molecular Weight and Lipophilicity: The target compound (MW 373.85) is heavier than its thiophene analog (MW 366.84) , primarily due to the pyridazinone core. Chlorophenyl and allylsulfanyl groups enhance lipophilicity, favoring membrane permeability.
Comparison :
Table 3: Bioactivity of Structural Analogs
Insights :
- The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) on the target compound’s triazole may reduce metabolic stability compared to fluorinated analogs.
Biological Activity
The compound 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a novel triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activity, and pharmacological implications based on diverse research findings.
- Molecular Formula : C19H19ClN4OS
- Molecular Weight : 386.90 g/mol
- CAS Number : [Not provided in the sources]
Synthesis
The synthesis of this compound typically involves the reaction of various precursors, including triazole and pyridazinone derivatives. The allylsulfanyl group is introduced to enhance biological activity and solubility. Various synthetic pathways have been explored to optimize yield and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- Compounds similar to the target compound have shown cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 0.32 to 8.91 μM, indicating potent anti-proliferative effects .
- The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases, particularly G2/M and S phases .
2. Enzyme Inhibition
Triazole derivatives are known for their enzyme inhibitory properties:
- The compound exhibits inhibition against enzymes like acetylcholinesterase (AChE) and urease, which are relevant in treating conditions such as Alzheimer's disease and gastric ulcers, respectively .
- Specific IC50 values for related compounds have been reported as low as 1.13 µM for urease inhibition .
3. Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of triazole derivatives:
- Compounds with similar structures have shown activity against various bacterial strains, indicating a broad-spectrum antimicrobial effect .
Case Studies
Several case studies illustrate the biological efficacy of triazole derivatives:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | Triazole derivative | Anticancer (MCF-7) | 0.32 μM |
| Study B | Triazole derivative | Urease inhibition | 1.13 μM |
| Study C | Triazole derivative | Antimicrobial (E. coli) | Not specified |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and enzyme activity.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, further supporting its anticancer potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
